Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-
Brand Name: Vulcanchem
CAS No.: 502422-51-7
VCID: VC18660337
InChI: InChI=1S/C14H9N3O3/c18-17(19)11-5-3-4-10(8-11)14-16-13(9-20-14)12-6-1-2-7-15-12/h1-9H
SMILES:
Molecular Formula: C14H9N3O3
Molecular Weight: 267.24 g/mol

Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-

CAS No.: 502422-51-7

Cat. No.: VC18660337

Molecular Formula: C14H9N3O3

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- - 502422-51-7

Specification

CAS No. 502422-51-7
Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
IUPAC Name 2-(3-nitrophenyl)-4-pyridin-2-yl-1,3-oxazole
Standard InChI InChI=1S/C14H9N3O3/c18-17(19)11-5-3-4-10(8-11)14-16-13(9-20-14)12-6-1-2-7-15-12/h1-9H
Standard InChI Key VVAAKNGCCMGISN-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Characterization

Molecular Architecture and Electronic Configuration

The compound’s structure integrates a pyridine ring (C5_5H5_5N) fused to an oxazole moiety (C3_3H3_3NO) at position 2. The oxazole’s 4-position is further substituted with a 3-nitrophenyl group, creating a planar, conjugated system. This arrangement facilitates π-π stacking interactions and intramolecular charge transfer, as evidenced by computational studies of analogous oxazolo[3,2-a]pyridinium systems . The nitro group at the phenyl ring’s meta-position introduces steric and electronic effects that modulate solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14_{14}H9_9N3_3O3_3
Molecular Weight279.25 g/mol
Calculated logP2.8 (Predicted via PubChem)
Topological Polar Surface78.9 Ų

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy of related oxazolopyridine derivatives reveals distinct signals for the pyridine and oxazole protons. For instance, in 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates, the pyridinium proton resonates at δ 9.2–9.5 ppm, while oxazole protons appear at δ 7.8–8.1 ppm . Infrared (IR) spectra of nitroaryl-oxazole compounds show strong absorptions at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1345 cm1^{-1} (symmetric NO2_2 stretch), consistent with the nitro group’s presence .

Synthesis and Reaction Pathways

Cyclization of N-Phenacylpyridones

The synthesis of oxazolopyridine derivatives typically begins with the N-phenacylation of pyridones. For example, 5-nitro-2-pyridone reacts with phenacyl bromides under basic conditions to yield N-phenacylpyridones, which undergo acid-catalyzed cyclization to form oxazolo[3,2-a]pyridinium salts . Adapting this method, pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- could be synthesized via:

  • N-Alkylation: Reaction of 2-pyridone with 3-nitrobenzyl bromide in the presence of NaH.

  • Cyclodehydration: Treatment with concentrated H2_2SO4_4 to induce ring closure, followed by neutralization to isolate the product.

Table 2: Synthetic Yields of Analogous Compounds

Starting MaterialProductYield (%)
5-Nitro-2-pyridoneOxazolo[3,2-a]pyridinium salt95–98
2-Chloro-5-nitropyridineN-Phenacyl derivative72

Functionalization with Nucleophiles

Oxazolopyridinium salts exhibit divergent reactivity with nucleophiles. Primary amines induce pyridine ring opening, yielding aminodienes, while secondary amines favor oxazole cleavage . For the target compound, reactions with ammonia or alkylamines could generate novel diene intermediates with potential pharmacological applications .

Computational and SAR Insights

Molecular Docking Studies

Docking simulations of oxazolopyridine derivatives into the neuropeptide S receptor (NPSR) reveal that the oxazole ring engages in hydrogen bonding with Thr305^{305}, while the nitro group stabilizes the complex via hydrophobic interactions . Substituting the phenyl group’s nitro position from para to meta (as in the target compound) could alter binding affinity by reorienting the ligand within the pocket.

Structure-Activity Relationships (SAR)

  • Nitro Position: Para-nitro derivatives exhibit higher metabolic stability, while meta-substitution enhances solubility .

  • Oxazole Substituents: Bulky groups at the oxazole’s 4-position (e.g., phenyl) improve receptor selectivity .

Industrial and Materials Science Applications

The compound’s conjugated system and nitro group make it a candidate for:

  • Organic Electronics: As a electron-transport layer in OLEDs due to its high electron affinity.

  • Coordination Chemistry: Complexation with transition metals (e.g., Cu2+^{2+}) for catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator